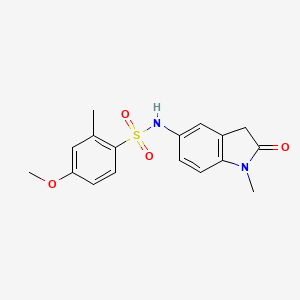
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazoline-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized through the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . Similarly, the second paper discusses the synthesis of tetrazolo[1,5-c]quinazolin-5(6H)-ones, which were obtained through designed synthetic methods, although the specific details of the synthesis are not provided in the abstract . The third paper does not directly relate to the synthesis of quinazoline derivatives but mentions the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives through Michael addition reactions . Lastly, the fourth paper describes the synthesis of a pyrazole derivative with a tetramethyl dioxaborolane group, which is structurally related to the quinazoline derivative of interest . However, none of the papers directly address the synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4-diol.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper were confirmed using IR, (1)H-NMR, mass spectral, and elemental analysis . The second paper also utilized IR, LC-MS, 1H NMR, and elemental analysis to evaluate the structure and purity of the synthesized compounds . In the third paper, the crystal structures of the fluorine-substituted quinazolin-2-amine derivatives were determined using single-crystal X-ray diffraction, revealing the presence of chiral C atoms and the formation of a 3D network through hydrogen bonds and π-π interactions . The fourth paper confirmed the structure of the pyrazole derivative using FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction, complemented by DFT studies to calculate the molecular structure . These techniques are essential for the structural analysis of quinazoline derivatives, although specific details about the molecular structure of this compound are not provided.
Chemical Reactions Analysis
The papers provided do not offer detailed insights into the chemical reactions specific to this compound. However, they do mention the types of reactions used to synthesize related compounds, such as condensation reactions , and Michael addition reactions . These reactions are commonly employed in the synthesis of quinazoline derivatives and could potentially be applied to the synthesis of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are briefly mentioned in the papers. For instance, the solubilities of the fluorine-substituted quinazolin-2-amine derivatives were significantly improved, exceeding 50 mg/ml in water or PBS buffer at room temperature . The antiviral, cytotoxic, and anti-inflammatory activities of the synthesized compounds were also tested, providing insights into their biological properties . However, the specific physical and chemical properties of this compound, such as melting point, solubility, and stability, are not discussed in the provided papers.
科学的研究の応用
Synthesis and Characterization
This compound serves as a precursor or intermediate in the synthesis of a wide range of quinazoline derivatives. For instance, a study focused on the synthesis of 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole utilized a similar dioxaborolane moiety for the development of high-performance semiconducting polymers, indicating its utility in material science and polymer chemistry (Kawashima et al., 2013).
Biological Studies
Quinazoline derivatives synthesized using similar compounds have been evaluated for various biological activities. For example, the synthesis, characterization, and biological evaluation of novel quinazoline derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have shown significant potential in cancer therapy (Garcia et al., 2009). Additionally, some quinazoline derivatives have been designed as antimicrobial and antituberculosis agents, showcasing the versatility of these compounds in addressing various diseases (Mungra et al., 2012).
Antimicrobial and Antifungal Applications
Research into substituted quinazoline derivatives has also highlighted their potential as antimicrobial and antifungal agents. A study on the synthesis and evaluation of novel antimicrobial and anticancer agents among Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, contributing to the development of new therapeutic agents (Antypenko et al., 2012).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through processes such as borylation at the benzylic c-h bond of alkylbenzenes .
Biochemical Pathways
Related compounds have been shown to participate in reactions such as hydroboration of alkyl or aryl alkynes and alkenes .
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(18)17-12(19)16-10/h5-7H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLGAKICECZNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

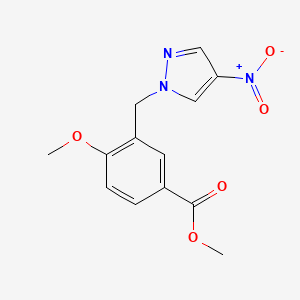

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)
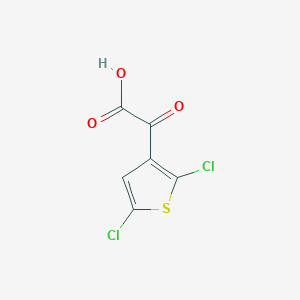
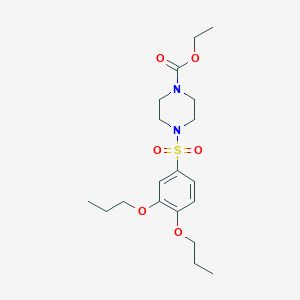
![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)
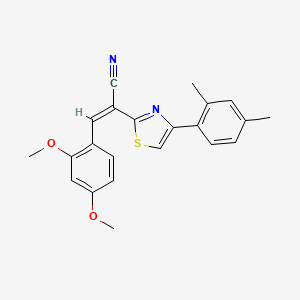
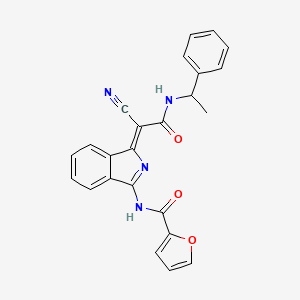
![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
